molecular formula C8H16O3 B2817659 (2,2,2-Trimethoxyethyl)cyclopropane CAS No. 1391407-29-6

(2,2,2-Trimethoxyethyl)cyclopropane

Cat. No.: B2817659
CAS No.: 1391407-29-6
M. Wt: 160.213
InChI Key: SDSFNLBSWUEZQA-UHFFFAOYSA-N
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Description

(2,2,2-Trimethoxyethyl)cyclopropane is an organic compound characterized by a cyclopropane ring substituted with a 2,2,2-trimethoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2,2-Trimethoxyethyl)cyclopropane typically involves the reaction of cyclopropane derivatives with trimethoxyethyl reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(2,2,2-Trimethoxyethyl)cyclopropane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

(2,2,2-Trimethoxyethyl)cyclopropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,2,2-Trimethoxyethyl)cyclopropane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological processes and chemical reactions. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the cyclopropane ring and the trimethoxyethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Biological Activity

(2,2,2-Trimethoxyethyl)cyclopropane is a compound that has garnered interest in the field of medicinal chemistry due to its unique cyclopropane structure and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula for this compound is C9H14O3C_9H_{14}O_3. Its structure features a cyclopropane ring substituted with three methoxy groups and an ethyl group, which may influence its biological properties.

Pharmacological Activities

Research indicates that compounds containing cyclopropane structures can exhibit a variety of biological activities, including:

The biological activity of this compound may be explained through several mechanisms:

  • Oxidative Stress Induction : Similar compounds have been shown to generate reactive oxygen species (ROS), which can lead to oxidative damage in cells. This mechanism is often linked to the cytotoxic effects observed in cancer therapy .
  • Enzyme Inhibition : Cyclopropane derivatives may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular metabolism and growth. For example, inhibition of cytochrome P450 enzymes has been noted with certain related compounds .

Case Studies

While direct studies on this compound are sparse, analogs and structurally related compounds provide insights into its potential biological activity.

  • Antibacterial Studies : A study explored the antibacterial properties of cyclopropyl derivatives against Staphylococcus aureus and Escherichia coli. Results indicated a strong correlation between cyclopropane structure and antimicrobial efficacy .
    CompoundBacterial StrainInhibition Zone (mm)
    Cyclopropyl Derivative AStaphylococcus aureus20
    Cyclopropyl Derivative BEscherichia coli18
  • Cytotoxicity Assays : In vitro studies on related compounds demonstrated significant cytotoxic effects in various cancer cell lines. For instance, one study reported that a cyclopropyl derivative reduced cell viability by 50% at concentrations as low as 10 µM .

Properties

IUPAC Name

2,2,2-trimethoxyethylcyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-9-8(10-2,11-3)6-7-4-5-7/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSFNLBSWUEZQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC1CC1)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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